![molecular formula C9H10N4 B8788895 [2-(1,2,4-triazol-4-yl)phenyl]methanamine](/img/structure/B8788895.png)
[2-(1,2,4-triazol-4-yl)phenyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(1,2,4-triazol-4-yl)phenyl]methanamine is a compound that features a benzylamine group attached to a 1,2,4-triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,2,4-triazol-4-yl)phenyl]methanamine typically involves the reaction of benzylamine with 1,2,4-triazole derivatives. One common method includes the use of a nucleophilic substitution reaction where benzylamine reacts with a halogenated triazole under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
[2-(1,2,4-triazol-4-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated triazole derivatives in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.
科学研究应用
[2-(1,2,4-triazol-4-yl)phenyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of [2-(1,2,4-triazol-4-yl)phenyl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This compound can also interact with cellular membranes, affecting their permeability and function .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole structure without the benzylamine group.
Benzylamine: A simple amine without the triazole ring.
1,2,3-Triazole: Another triazole isomer with different nitrogen positioning.
Uniqueness
[2-(1,2,4-triazol-4-yl)phenyl]methanamine is unique due to the combination of the benzylamine group and the 1,2,4-triazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
属性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
[2-(1,2,4-triazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C9H10N4/c10-5-8-3-1-2-4-9(8)13-6-11-12-7-13/h1-4,6-7H,5,10H2 |
InChI 键 |
ATDCGJOBPDGPDK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN)N2C=NN=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetate](/img/structure/B8788817.png)
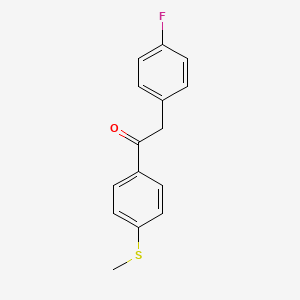
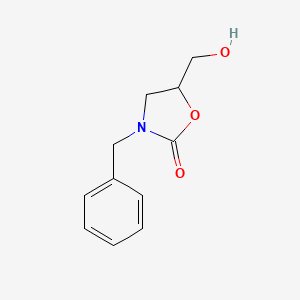
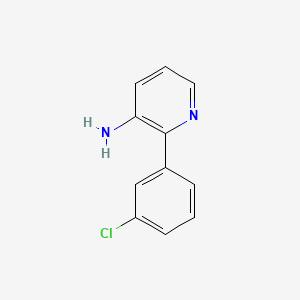
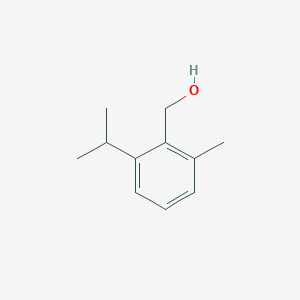

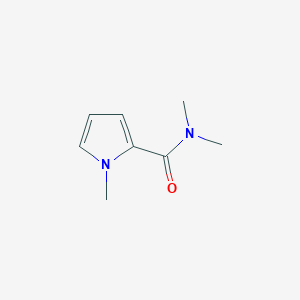
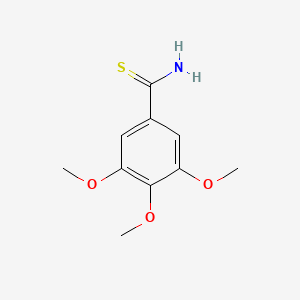
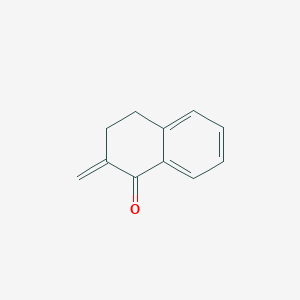
![6-ethyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B8788891.png)
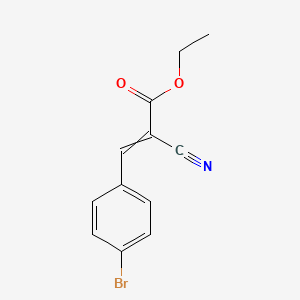
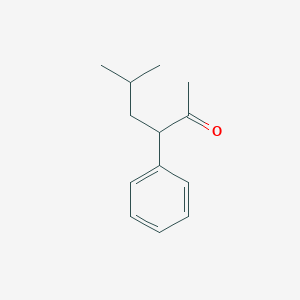
![(1h-Pyrrolo[2,3-b]pyridin-4-yl)methanamine dihydrochloride](/img/structure/B8788908.png)
![Methyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8788910.png)
